Nicoboxil

Rubefacient Hyperemia Vasodilation

Researchers developing topical analgesics face the challenge of achieving rapid, intense localized hyperemia without systemic exposure. Nicoboxil directly addresses this: its vasodilatory effect has a faster onset and greater intensity than nonivamide alone, and the fixed-dose combination (Nicoboxil 1.08%/Nonivamide 0.17%) delivers superior pain reduction in RCTs (PID -2.410 vs. -1.428 for Nicoboxil alone, p<0.0001). - Synergistic hyperemic effect validated in Phase III trials for acute low back pain. - Ideal for sports medicine, physiotherapy, and safer analgesia in NSAID-contraindicated populations. - Available as neat API; custom synthesis and bulk quantities supported with full COA documentation.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 1322-29-8
Cat. No. B075726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicoboxil
CAS1322-29-8
Synonyms2-butoxyethyl nicotinate
beta-butoxyethyl nicotinate
nicoboxil
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCCCOCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
InChIKeyIZJRISIINLJVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicoboxil (CAS 1322-29-8) Topical Rubefacient for Procurement and Formulation


Nicoboxil, chemically 2-butoxyethyl nicotinate, is a nicotinic acid ester classified as a topical rubefacient and vasodilator [1]. It is an approved small-molecule drug (C12H17NO3, MW 223.27) that acts by inducing localized cutaneous hyperemia and vasodilation, likely via prostaglandin-mediated pathways [1][2]. Nicoboxil is primarily formulated in combination with nonivamide as the topical analgesic Finalgon® [1].

Why Nicoboxil (2-Butoxyethyl Nicotinate) Cannot Be Substituted with Other Nicotinates or Rubefacients


Generic substitution is not scientifically justified for Nicoboxil due to its unique pharmacodynamic profile and its documented synergistic interaction with nonivamide. While other nicotinic acid esters (e.g., methyl nicotinate, benzyl nicotinate) and rubefacients exist, direct comparative studies demonstrate that Nicoboxil produces a hyperemic effect with a faster onset and greater intensity than nonivamide alone [1]. Furthermore, the combination of Nicoboxil and Nonivamide has been shown in a randomized controlled trial to provide superior pain relief compared to either agent alone, confirming that the two components are not interchangeable and that their synergy is critical for therapeutic efficacy [2].

Quantitative Evidence for Nicoboxil Differentiation: Head-to-Head and Cross-Study Data


Nicoboxil vs. Nonivamide: Faster Onset and Greater Intensity of Hyperemia

A direct head-to-head comparison of the hyperemic effects of Nicoboxil and Nonivamide reveals that Nicoboxil provides a faster onset and a more intense vasodilatory response. According to NCATS Inxight Drugs, 'The hyperaemic effect of Nicoboxil has an earlier onset and it is more intense than the nonivamide hyperaemic effect' [1]. This is a key differentiator for topical formulations where rapid warming and increased local blood flow are desired.

Rubefacient Hyperemia Vasodilation Pharmacodynamics

Nicoboxil Monotherapy vs. Placebo: Quantified Pain Reduction in Acute Low Back Pain

In a randomized, double-blind, placebo-controlled clinical trial (NCT01708915), Nicoboxil 2.5% ointment demonstrated statistically significant pain relief compared to placebo. At 8 hours post-application, the adjusted mean reduction in pain intensity (Pain Intensity Difference, PID) from a baseline of ~6.6 on a 0-10 numerical rating scale was -1.428 points for Nicoboxil versus -1.049 points for placebo (p < 0.0001) [1]. This establishes Nicoboxil as an active analgesic agent distinct from placebo.

Analgesia Acute Low Back Pain Pain Intensity NRS

Synergistic Combination: Nicoboxil + Nonivamide vs. Nicoboxil Alone

The pivotal clinical trial (NCT01708915) directly compared the combination of Nicoboxil 2.5% + Nonivamide 0.4% against Nicoboxil 2.5% alone. The combination produced a significantly greater reduction in pain intensity at 8 hours: an adjusted mean PID of -2.410 points versus -1.428 points for Nicoboxil alone (p < 0.0001) [1]. This demonstrates a clear synergistic effect, with the combination outperforming the sum of its individual components.

Combination Therapy Synergy Acute Low Back Pain Topical Analgesic

Potential for Reduced Systemic Side Effects vs. Oral Analgesics

While direct comparative safety trials are lacking, class-level inference and expert commentary indicate that topical Nicoboxil/nonivamide formulations offer a favorable safety profile compared to systemic analgesics. DrugBank notes that topical Nicoboxil/nonivamide is used as 'an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed' [1]. This is supported by the low systemic absorption of nicotinate esters [2].

Topical Analgesic Safety Systemic Exposure NSAIDs Opioids

High-Value Applications for Nicoboxil Based on Quantitative Evidence


Formulation of Fixed-Dose Combination Topical Analgesics for Acute Musculoskeletal Pain

The synergistic combination of Nicoboxil and Nonivamide, as demonstrated in the pivotal trial (PID of -2.410 for combination vs. -1.428 for Nicoboxil alone, p<0.0001), provides a clear scientific rationale for developing fixed-dose combination topical analgesics. This is particularly relevant for over-the-counter or prescription products targeting acute non-specific low back pain, rheumatism, and sports injuries, where the combination's superior efficacy can be a key marketing and clinical differentiator [1].

Rubefacient and Vasodilator in Warming Creams for Muscle Recovery and Circulation Enhancement

Nicoboxil's faster onset and more intense hyperemic effect compared to nonivamide [2] makes it a preferred active ingredient for topical warming creams and rubs used in sports medicine and physiotherapy. These products aim to rapidly increase local blood flow, reduce muscle stiffness, and provide a warming sensation. The quantified difference in vasodilatory kinetics supports the selection of Nicoboxil over alternative rubefacients for applications where a quick and pronounced effect is desired.

Investigational Use in Enhancing Tissue Perfusion and Flap Survival

Preclinical studies have explored the use of Nicoboxil/Nonivamide combinations to enhance tissue perfusion and improve random-pattern skin flap survival in surgical models [3]. While not yet a standard clinical application, the compound's vasodilatory properties, which are more intense than nonivamide alone, suggest potential utility in surgical or wound-healing contexts where increasing local blood flow is critical. This represents a niche, high-value research application for Nicoboxil.

Alternative to Oral NSAIDs/Opioids for Localized Pain Management with Reduced Systemic Risk

Given the class-level inference of reduced systemic side effects compared to oral NSAIDs and opioids [4], Nicoboxil-based topical formulations are well-suited for pain management in patient populations where systemic medications are contraindicated or poorly tolerated. This includes elderly patients, those with a history of gastrointestinal issues or cardiovascular risk, and individuals seeking to avoid opioid exposure. This application scenario highlights a significant procurement advantage in clinical settings focused on safer analgesic options.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicoboxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.